![molecular formula C15H7Cl2N3OS B10974246 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 895965-51-2](/img/structure/B10974246.png)
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline moiety, with two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under conditions that promote the formation of the thiadiazoloquinazoline core. For example, the use of electron-withdrawing substituents in positions 3, 4, and 5 of the benzoyl chloride can enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the thiadiazole or quinazoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorine-substituted phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole moiety .
Scientific Research Applications
Key Reactions
- Oxidation : Can form oxidized derivatives.
- Reduction : Modifies the thiadiazole or quinazoline rings.
- Substitution : Electrophilic and nucleophilic substitutions can introduce various functional groups onto the compound.
Medicinal Chemistry Applications
Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Studies indicate that it inhibits the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The structure-activity relationship suggests that substituents on the phenyl ring greatly influence its efficacy .
Antimicrobial Properties : Research shows that derivatives of thiadiazoloquinazolines exhibit antibacterial and antifungal activities. The incorporation of different substituents can enhance these properties, making them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve modulation of specific inflammatory pathways through enzyme inhibition .
Biological Research Applications
The compound's ability to interact with biological targets makes it valuable for studying cellular pathways. It can act as an inhibitor of specific enzymes or modulate receptor functions, influencing various signaling pathways within cells. This characteristic allows researchers to explore its role in disease mechanisms and therapeutic interventions .
Materials Science Applications
In materials science, 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be utilized in developing novel materials with unique electronic and optical properties. Its structural features enable the design of materials for applications in electronics and photonics .
Cytotoxicity Evaluation
A study evaluated the cytotoxic properties of various thiadiazole derivatives including this compound against multiple cancer cell lines. Results showed an IC50 value indicating potent activity against SK-MEL-2 cells at 4.27 µg/mL. This highlights the compound's potential as a lead structure for anticancer drug development .
Antimicrobial Screening
Research involving the synthesis of thiadiazoloquinazoline derivatives revealed promising antibacterial and antifungal activities. Compounds were screened against standard microbial strains demonstrating significant inhibition zones compared to control groups. This suggests potential for therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound has a similar structure but with a methyl group instead of chlorine atoms on the phenyl ring.
1,3,4-thiadiazolo[3,2-a]quinazolin-5-one: A related compound with different substituents on the thiadiazole and quinazoline rings.
Uniqueness
2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Biological Activity
The compound 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a novel derivative belonging to the class of thiadiazole and quinazoline compounds. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure
The chemical structure of the compound is characterized by a thiadiazole ring fused with a quinazolinone moiety. The presence of the 3,5-dichlorophenyl group enhances its biological activity through various mechanisms.
Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, studies focusing on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound's efficacy was evaluated using different human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon) cancer cells. Results showed that compounds with similar structures displayed IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been extensively studied. For example:
- Inhibition Zones : Compounds similar to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting effective antibacterial properties .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that a series of thiadiazole derivatives exhibited cytotoxic effects with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the substituents on the phenyl ring .
- Another investigation highlighted that compounds with electron-withdrawing groups at specific positions on the aromatic ring significantly enhanced their anticancer activity.
- Antimicrobial Screening :
Data Tables
Activity Type | Tested Compound | Cell Line/Pathogen | IC50 / Inhibition Zone (mm) |
---|---|---|---|
Anticancer | This compound | A549 (lung) | < 10 µM |
Antimicrobial | Similar Thiadiazole Derivative | Staphylococcus aureus | 15 mm |
Antimicrobial | Similar Thiadiazole Derivative | Escherichia coli | 20 mm |
Properties
CAS No. |
895965-51-2 |
---|---|
Molecular Formula |
C15H7Cl2N3OS |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C15H7Cl2N3OS/c16-9-5-8(6-10(17)7-9)13-19-20-14(21)11-3-1-2-4-12(11)18-15(20)22-13/h1-7H |
InChI Key |
QFBOZEVWNPQJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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